Ethyl 4-hydroxy-3,5-dimethoxybenzoate, with the molecular formula C₁₁H₁₄O₅ and a molecular weight of approximately 226.23 g/mol, is an ester derived from 4-hydroxy-3,5-dimethoxybenzoic acid. It is characterized by the presence of two methoxy groups and a hydroxyl group on the aromatic ring, which contribute to its chemical reactivity and biological properties. This compound is commonly utilized as an intermediate in the synthesis of various chemical products, including pharmaceuticals and detergents .
Research indicates that Ethyl 4-hydroxy-3,5-dimethoxybenzoate exhibits various biological activities. It has been studied for its potential antioxidant properties, which may contribute to its use in pharmaceutical formulations. Additionally, it has shown activity against certain types of bacteria and fungi, suggesting its potential as an antimicrobial agent .
Several methods can be employed to synthesize Ethyl 4-hydroxy-3,5-dimethoxybenzoate:
Ethyl 4-hydroxy-3,5-dimethoxybenzoate finds applications in various fields:
Studies have explored the interactions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate with various biological systems. Its antioxidant properties suggest potential interactions with free radicals and reactive oxygen species. Furthermore, its antimicrobial activity indicates possible interactions with microbial cell membranes or metabolic pathways .
Several compounds share structural similarities with Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxybenzoic Acid | Contains a hydroxyl group on a benzoic acid | Lacks methoxy substituents |
Methyl 4-Hydroxy-3,5-Dimethoxybenzoate | Methyl ester instead of ethyl | Similar structure but different ester group |
Ethyl Vanillate | Contains a vanillin structure | Has an aldehyde group instead of hydroxyl |
Ethyl Gallate | Contains three hydroxyl groups | Exhibits stronger antioxidant activity |
Ethyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific arrangement of methoxy and hydroxyl groups that enhance its reactivity and biological efficacy compared to these similar compounds .